molecular formula C72H108N18O15S3 B155648 Albtnavp CAS No. 135484-50-3

Albtnavp

Cat. No. B155648
M. Wt: 1561.9 g/mol
InChI Key: MXBHJPJLOBJOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albtnavp is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research. This peptide is known for its ability to stimulate the release of vasopressin, a hormone that plays a critical role in regulating water balance and blood pressure in the body. In

Mechanism Of Action

Albtnavp works by binding to vasopressin receptors, which are found in various tissues throughout the body. When Albtnavp binds to these receptors, it stimulates the release of vasopressin, which in turn activates downstream signaling pathways. The exact mechanism of action of Albtnavp is not fully understood, but it is believed to involve the activation of G-protein-coupled receptors and the subsequent release of intracellular calcium ions.

Biochemical And Physiological Effects

The biochemical and physiological effects of Albtnavp are complex and varied. One of the primary effects of this peptide is the stimulation of vasopressin release, which can lead to increased water retention and blood pressure. Albtnavp has also been shown to have effects on renal function, including the regulation of sodium and water balance. Additionally, Albtnavp has been shown to have effects on the central nervous system, including the regulation of stress and anxiety.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Albtnavp in lab experiments is its ability to selectively activate vasopressin receptors. This allows researchers to investigate the effects of vasopressin signaling pathways in a controlled and specific manner. However, one limitation of using Albtnavp is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for the use of Albtnavp in scientific research. One area of interest is the investigation of the role of vasopressin signaling pathways in various disease states, including hypertension, heart failure, and diabetes. Additionally, Albtnavp may have potential applications in the development of new drugs for the treatment of these conditions. Another potential future direction is the investigation of the effects of Albtnavp on the gut microbiome, which has been shown to play a critical role in many aspects of human health and disease.

Synthesis Methods

Albtnavp is synthesized using solid-phase peptide synthesis (SPPS) methodology. This process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid resin support. The synthesis process can be automated, allowing for the efficient and rapid production of large quantities of the peptide.

Scientific Research Applications

Albtnavp has been extensively studied for its potential applications in scientific research. One of the primary uses of this peptide is in the study of vasopressin signaling pathways. Albtnavp can be used to investigate the effects of vasopressin on the cardiovascular system, renal function, and the central nervous system.

properties

CAS RN

135484-50-3

Product Name

Albtnavp

Molecular Formula

C72H108N18O15S3

Molecular Weight

1561.9 g/mol

IUPAC Name

1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(2-amino-2-oxoethyl)-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C72H108N18O15S3/c1-105-46-26-24-45(25-27-46)38-49-64(98)84-50(37-44-17-5-2-6-18-44)65(99)82-47(28-29-56(73)91)63(97)85-51(39-57(74)92)66(100)86-53(43-107-108-72(40-61(96)81-49)30-10-4-11-31-72)69(103)90-36-16-20-54(90)67(101)83-48(19-15-34-80-70(76)77)68(102)89(41-58(75)93)35-14-13-33-79-59(94)22-7-3-12-32-78-60(95)23-9-8-21-55-62-52(42-106-55)87-71(104)88-62/h2,5-6,17-18,24-27,47-55,62H,3-4,7-16,19-23,28-43H2,1H3,(H2,73,91)(H2,74,92)(H2,75,93)(H,78,95)(H,79,94)(H,81,96)(H,82,99)(H,83,101)(H,84,98)(H,85,97)(H,86,100)(H4,76,77,80)(H2,87,88,104)

InChI Key

MXBHJPJLOBJOBG-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7

SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7

synonyms

1-beta mercapto-beta,beta-cyclopentamethylenepropionic acid-2-(O-methylTyr)-9-Lys(N(epsiolon)-biotinamidocaproate)NH2-AVP
ALBtnAVP
argipressin, beta mercapto (beta,beta cyclopentamethylenepropionic acid)-(1)-O-methyltyrosyl(2)-lysyl-(N-epsilon-bitotinamidocaproate)NH2(9)-
argipressin, beta mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-Lys-(N(epsilon)-biotinamidocaproate)NH2(9)-
d(Ch2)5Tyr(Me)(2)Lys(N(epsilon)-biotinamidocaproate)NH2(9)-AVP

Origin of Product

United States

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